4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid
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Description
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid, also known as Fmoc-EDA-Boc acid, is a chemical compound used in various scientific experiments. It is related to other compounds such as 3-Chloro-4- (9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid and 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .
Synthesis Analysis
The synthesis of this compound and related compounds often involves C-H Activation methodology . This process is typically mediated by palladium (Pd), facilitating the formation of carbon-carbon (C-C) bonds .Molecular Structure Analysis
The molecular formula of this compound is C24H19F2NO4. It is structurally related to other compounds such as ®-2- (9H-Fluoren-9-ylmethoxycarbonylamino)-4- (4-fluoro-phenyl)-butyric acid .Physical and Chemical Properties Analysis
The molecular weight of this compound is 423.416. It is a solid at room temperature .Scientific Research Applications
Fluorescence Probes Development
The development of novel fluorescence probes for detecting reactive oxygen species (ROS) highlights the potential application of compounds similar to 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid. These probes are designed to detect highly reactive oxygen species such as hydroxyl radicals and are useful tools for studying the roles of ROS in biological and chemical contexts. Their application extends to living cells, where they have been utilized to visualize reactive species generated in stimulated neutrophils, demonstrating their potential for advancing our understanding of cellular processes and oxidative stress (Setsukinai et al., 2003).
Antiproliferative Activity in Cancer Research
Research on the antiproliferative activity of certain compounds, including this compound derivatives, has shown promising results in cancer research. Triphenyltin(IV) esters of non-steroidal anti-inflammatory drugs (NSAIDs) derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds display remarkable cytotoxic activity, suggesting their potential as novel anticancer agents and highlighting the importance of further exploration in this area (Dokorou et al., 2011).
Two-Photon Absorption for Fluorescence Microscopy
The synthesis and characterization of novel fluorene derivatives, which may be related to this compound, have shown high two-photon absorptivity. These derivatives are potentially useful as fluorophores in two-photon fluorescence microscopy, a technique that allows for deeper imaging into biological specimens with less photodamage. The specific absorption and emission properties of these compounds make them suitable for excitation by near-IR femtosecond lasers, opening new avenues for advanced imaging applications (Belfield et al., 2000).
Organic Solar Cells
In the realm of renewable energy, compounds structurally related to this compound have been explored as nonfullerene acceptors in bulk heterojunction organic solar cells. These novel acceptors, with fluorene as the core, exhibit strong and broad absorption with high molar extinction coefficients. They have demonstrated high power conversion efficiencies when used in organic solar cells, showcasing their potential to contribute to the development of more efficient photovoltaic devices (Suman et al., 2017).
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-24(26,16-11-9-15(10-12-16)22(28)29)14-27-23(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZMUWLBISVICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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